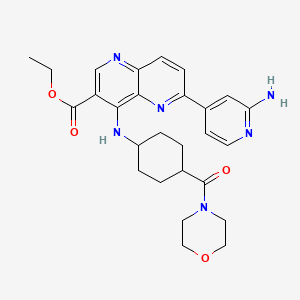

Dyrk1A-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32N6O4 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

ethyl 6-(2-amino-4-pyridinyl)-4-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C27H32N6O4/c1-2-37-27(35)20-16-30-22-8-7-21(18-9-10-29-23(28)15-18)32-25(22)24(20)31-19-5-3-17(4-6-19)26(34)33-11-13-36-14-12-33/h7-10,15-17,19H,2-6,11-14H2,1H3,(H2,28,29)(H,30,31) |

InChI Key |

ICDOUZVPXZYHJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)C(=O)N4CCOCC4)C5=CC(=NC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

Dyrk1A Inhibition: A Deep Dive into the Mechanism of Action on Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its central role in the hyperphosphorylation of the Tau protein. Overexpression and increased activity of Dyrk1A are linked to the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action by which Dyrk1A inhibitors modulate Tau phosphorylation. While specific data for a compound designated "Dyrk1A-IN-2" is not available in the public domain, this document synthesizes the extensive research on a range of potent and selective Dyrk1A inhibitors to elucidate the core mechanisms, present key quantitative data, detail experimental protocols, and visualize the associated signaling pathways.

The Role of Dyrk1A in Tau Pathology

Dyrk1A is a serine/threonine kinase that plays a pivotal role in neuronal development and function. In the context of neurodegeneration, Dyrk1A directly phosphorylates Tau protein at numerous serine and threonine residues.[1][2][3][4] This action is not only a primary mechanism for Tau hyperphosphorylation but also primes Tau for subsequent phosphorylation by other kinases, such as Glycogen Synthase Kinase 3β (GSK3β), creating a cascade of pathological modifications.[1][5] This hyperphosphorylated Tau detaches from microtubules, leading to microtubule instability and the aggregation of Tau into paired helical filaments, the primary component of NFTs.[1]

Mechanism of Action of Dyrk1A Inhibitors on Tau Phosphorylation

Dyrk1A inhibitors are typically ATP-competitive small molecules that bind to the active site of the Dyrk1A enzyme, preventing it from transferring a phosphate group to its substrates, including Tau. By inhibiting the catalytic activity of Dyrk1A, these compounds directly reduce the phosphorylation of Tau at multiple sites. This reduction in phosphorylation helps to maintain Tau's normal function in microtubule stabilization and prevents its pathological aggregation.

The primary mechanisms through which Dyrk1A inhibitors impact Tau phosphorylation are:

-

Direct Inhibition of Tau Phosphorylation: Dyrk1A inhibitors block the direct phosphorylation of Tau at several key residues.

-

Prevention of Priming for a Subsequent Phosphorylation: By inhibiting Dyrk1A, these compounds prevent the initial "priming" phosphorylation of Tau, which is necessary for the subsequent action of other pro-neurodegenerative kinases like GSK3β.[1][5]

-

Reduction of Insoluble Tau: Studies have shown that Dyrk1A inhibition leads to a significant decrease in the levels of insoluble, hyperphosphorylated Tau.[4]

Quantitative Data for Representative Dyrk1A Inhibitors

The following tables summarize key quantitative data for several well-characterized Dyrk1A inhibitors, demonstrating their potency and selectivity. This data is crucial for assessing their therapeutic potential.

Table 1: In Vitro Potency of Dyrk1A Inhibitors

| Inhibitor | IC50 (nM) for Dyrk1A | Cell-based EC50 (nM) for Tau Phosphorylation Inhibition (Site) | Reference |

| EHT 5372 | 0.22 | 1700 (pS396 in HEK293 cells) | [6][7] |

| SM07883 | 1.6 | 16 (pThr212 in HEK293T cells), 200 (pSer396 in SH-SY5Y cells) | [3] |

| ZDWX-25 | 227.97 | Not specified | [5] |

| DYR533 | 4 (Kd) | Not specified | [5] |

| NSC361563 | Not specified | Dose-dependent reduction at multiple sites in HEK293 cells | [8] |

Table 2: Kinase Selectivity Profile of Representative Dyrk1A Inhibitors

| Inhibitor | Selectivity Notes | Reference |

| EHT 5372 | High degree of selectivity over 339 other kinases. | [7] |

| SM07883 | Also shows potent inhibition towards DYRK1B, CLK4, and GSK3β. | [5] |

| Compound 34 | Highly selective against most other kinases, with some activity against DYRK1B, CLK1, CLK2, and CLK4. | [9] |

| 8b | Selective for DYRK1A over GSK3β and CDK2. | [10] |

Signaling Pathways

The signaling pathway leading from Dyrk1A activation to Tau hyperphosphorylation is a key area of study. The following diagram illustrates this pathway and the points of intervention for Dyrk1A inhibitors.

Caption: Dyrk1A signaling pathway leading to Tau hyperphosphorylation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Dyrk1A inhibitor efficacy. Below are generalized protocols for key in vitro and cell-based assays.

In Vitro Dyrk1A Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Dyrk1A kinase activity.

Materials:

-

Recombinant human Dyrk1A enzyme

-

Tau protein (full-length or a peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Kinase buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 20 mM sodium orthovanadate)[11]

-

Dyrk1A inhibitor (test compound)

-

96-well plates

-

Scintillation counter or luminometer

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant Dyrk1A, and the Tau substrate.

-

Add the Dyrk1A inhibitor at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 2.5 hours).[11]

-

Stop the reaction (e.g., by adding a stop solution or boiling).

-

Quantify the amount of phosphorylated Tau. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, measure the luminescence according to the manufacturer's protocol.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

References

- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Role of DYRK1A Inhibition in Neurodevelopmental Disorder Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-priority therapeutic target for neurodevelopmental disorders, most notably Down syndrome, due to its critical role in brain development and function. Overexpression of DYRK1A, a consequence of the trisomy of chromosome 21 in Down syndrome, is linked to cognitive deficits and neurogenesis impairments.[1][2] This technical guide provides an in-depth analysis of the role of DYRK1A inhibitors in preclinical models of neurodevelopmental disorders. While the specific inhibitor Dyrk1A-IN-2 has been identified as a potent compound with an EC50 of 37 nM for promoting human β-cell replication, its application and detailed characterization in neurodevelopmental disorder models are not extensively documented in the available literature.[3] Therefore, this guide will draw upon data from other well-characterized, selective DYRK1A inhibitors to illustrate the therapeutic potential and underlying mechanisms of targeting this kinase. We will present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

DYRK1A: A Critical Regulator in Neurodevelopment

DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes essential for proper neurodevelopment, including cell cycle regulation, neuronal differentiation, and synaptic plasticity.[4][5] Its gene is located on chromosome 21, and individuals with Down syndrome have three copies, leading to approximately 1.5-fold overexpression of the DYRK1A protein in the brain.[1] This dosage imbalance is a significant contributor to the intellectual disabilities associated with the condition.[2]

Mutations leading to loss-of-function of DYRK1A are also associated with a syndromic form of autism and intellectual disability, characterized by microcephaly and developmental delay, underscoring the kinase's dose-sensitive role in brain development.[6][7][8] The Drosophila homolog of DYRK1A, minibrain (mnb), when mutated, results in a reduction of brain size, further highlighting its evolutionary conserved function in neurogenesis.[1]

Quantitative Data for DYRK1A Inhibitors

The following tables summarize key quantitative data for several DYRK1A inhibitors that have been evaluated in various experimental models. This data provides a comparative overview of their potency and characteristics.

Table 1: In Vitro Potency of Selected DYRK1A Inhibitors

| Compound | Type | Target | IC50 / EC50 | Assay System | Reference |

| This compound | Small Molecule | DYRK1A | EC50: 37 nM | Human β-cell replication | [3] |

| L41 (Leucettine) | Small Molecule | DYRK1A | IC50: ~15 nM | Kinase assay | [9] |

| PST-001 | Small Molecule | DYRK1A | IC50: 40 nM | Kinase assay | [10] |

| F-DANDY (5a) | Small Molecule | DYRK1A | IC50: ~10 nM | Kinase assay | [11] |

| EGCG | Natural Product | DYRK1A | IC50: 0.33 µM | Kinase assay | [12] |

| Harmine | Natural Product | DYRK1A | IC50: ~30 nM | Kinase assay | [13] |

Table 2: In Vivo Efficacy of Selected DYRK1A Inhibitors in Neurodevelopmental Disorder Models

| Compound | Animal Model | Dosing Regimen | Key Cognitive/Behavioral Outcome | Reference |

| L41 (Leucettine) | Tg(Dyrk1a), Ts65Dn, Dp1Yey mice | Not specified | Correction of novel object recognition deficits | [9] |

| F-DANDY (5a) | Ts65Dn mice | 20 mg/kg, i.p. | Improved performance in Morris water maze | [11] |

| EGCG | Ts65Dn mice | Not specified | Reduction in neurodevelopmental abnormalities | [2] |

Key Signaling Pathways Involving DYRK1A

DYRK1A exerts its influence on neurodevelopment through the phosphorylation of a diverse array of substrates, thereby modulating critical signaling pathways. A key pathway involves the regulation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). DYRK1A phosphorylates NFAT, promoting its nuclear export and inhibiting its transcriptional activity.[14][15] In the context of Down syndrome, DYRK1A overexpression leads to reduced NFAT signaling, which is crucial for normal development.[14]

Another critical role of DYRK1A is its "priming" kinase activity for Glycogen Synthase Kinase 3β (GSK-3β). DYRK1A phosphorylation of substrates like Tau protein creates a recognition site for subsequent phosphorylation by GSK-3β, a process implicated in the formation of neurofibrillary tangles in Alzheimer's disease, a pathology also observed in individuals with Down syndrome.[1]

Furthermore, DYRK1A is involved in the regulation of cell cycle progression by phosphorylating proteins like cyclin D1.[16] Overexpression of DYRK1A can lead to a lengthened G1 phase and premature cell cycle exit, promoting differentiation at the expense of proliferation of neural progenitors, which may contribute to the reduced brain size seen in some neurodevelopmental disorders.[12]

Caption: Key signaling pathways modulated by DYRK1A in neurodevelopment.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments cited in the literature on DYRK1A inhibitors in neurodevelopmental disorder models.

1. In Vitro DYRK1A Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DYRK1A.

-

Materials: Recombinant human DYRK1A enzyme, synthetic peptide substrate (e.g., DYRKtide), ATP, kinase assay buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the DYRK1A enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

2. Western Blot Analysis for DYRK1A and Phosphorylated Substrates

-

Objective: To quantify the levels of total DYRK1A and its phosphorylated substrates in cell or tissue lysates.

-

Materials: Primary antibodies against DYRK1A and phospho-specific substrates (e.g., p-Tau, p-STAT3), secondary antibodies conjugated to HRP, protein lysis buffer, SDS-PAGE gels, PVDF membranes, and a chemiluminescence detection system.

-

Procedure:

-

Homogenize brain tissue or lyse cultured cells in protein lysis buffer containing protease and phosphatase inhibitors.[17]

-

Determine the total protein concentration of the lysates using a BCA or Lowry assay.[17]

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

3. Morris Water Maze for Spatial Learning and Memory in Mice

-

Objective: To assess spatial learning and memory in mouse models of neurodevelopmental disorders following treatment with a DYRK1A inhibitor.[11]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase: For 5-7 consecutive days, mice are given four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between treated and untreated trisomic mice and wild-type controls.[11]

-

Caption: A typical experimental workflow for evaluating a DYRK1A inhibitor.

Conclusion and Future Directions

The inhibition of DYRK1A represents a promising therapeutic strategy for mitigating the cognitive deficits associated with neurodevelopmental disorders where this kinase is overexpressed, such as Down syndrome.[2] The available preclinical data from various selective inhibitors demonstrate the potential to rescue learning and memory deficits in mouse models.[9][11] While this compound is a potent inhibitor of DYRK1A, its efficacy and mechanism of action in the context of neurodevelopmental disorders remain to be elucidated.

Future research should focus on a number of key areas. Firstly, the comprehensive in vitro and in vivo characterization of newer, highly selective inhibitors like this compound in neuronal models is essential. This includes determining their blood-brain barrier permeability and pharmacokinetic profiles. Secondly, long-term studies are needed to assess the safety and efficacy of chronic DYRK1A inhibition, particularly concerning its role in other physiological processes. Finally, the use of advanced techniques such as phosphoproteomics will be invaluable in identifying novel substrates of DYRK1A in the brain, further unraveling its complex role in neurodevelopment and providing new avenues for therapeutic intervention.[19] The continued development and rigorous testing of DYRK1A inhibitors hold significant promise for improving the quality of life for individuals with Down syndrome and other related neurodevelopmental disorders.

References

- 1. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome [mdpi.com]

- 2. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Disruptive de novo mutations of DYRK1A lead to a syndromic form of autism and ID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neurodevelopmental disorder risk gene DYRK1A is required for ciliogenesis and control of brain size in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overexpression of Dyrk1A Is Implicated in Several Cognitive, Electrophysiological and Neuromorphological Alterations Found in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sex-specific developmental alterations in DYRK1A expression in the brain of a Down syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Impact of Dyrk1A Inhibition on Pancreatic Beta-Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The expansion of functional pancreatic beta-cell mass is a pivotal goal in the development of regenerative therapies for diabetes. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a key negative regulator of beta-cell proliferation, making it a promising therapeutic target. This technical guide provides an in-depth overview of the effects of Dyrk1A inhibition, with a focus on the hypothetical inhibitor Dyrk1A-IN-2, on beta-cell proliferation. It details the underlying signaling pathways, experimental protocols for investigation, and quantitative data from studies on various Dyrk1A inhibitors.

The Role of Dyrk1A in Beta-Cell Quiescence

Under normal physiological conditions, adult human beta-cells exhibit a remarkably low rate of proliferation. Dyrk1A plays a crucial role in maintaining this quiescent state. It acts as a molecular brake on cell cycle progression through multiple mechanisms. Overexpression of Dyrk1A has been shown to suppress beta-cell proliferation, while its inhibition promotes re-entry into the cell cycle.[1][2][3][4]

Signaling Pathways Modulated by Dyrk1A Inhibition

The pro-proliferative effects of Dyrk1A inhibitors are primarily mediated through the modulation of key signaling pathways that govern cell cycle entry. The most well-documented pathway involves the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

-

Calcineurin-NFAT Pathway: In resting beta-cells, Dyrk1A phosphorylates NFAT transcription factors, promoting their export from the nucleus and thereby preventing the transcription of pro-proliferative genes. Inhibition of Dyrk1A allows for the dephosphorylation of NFAT by the phosphatase calcineurin. Dephosphorylated NFAT then translocates to the nucleus, where it activates the transcription of genes crucial for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).[5][6]

-

DREAM Complex: More recent evidence points to the involvement of the DREAM (Dimerization partner, Retinoblastoma-like, E2F4, and MuvB) complex, a master regulator of cellular quiescence.[7] Dyrk1A activity is required to maintain the repressive state of the DREAM complex. Inhibition of Dyrk1A leads to the disassembly of the DREAM complex, releasing E2F transcription factors to activate the expression of cell cycle genes.[7]

Below is a diagram illustrating the signaling cascade initiated by Dyrk1A inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]

Dyrk1A-IN-2: A Chemical Probe for Down Syndrome Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), the most common genetic cause of intellectual disability, arises from the trisomy of chromosome 21. This leads to the overexpression of several genes, among which the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical driver of many DS-related phenotypes.[1][2] DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in neurodevelopment, including neuronal proliferation and differentiation.[3][4] Its overexpression in DS is linked to cognitive deficits, early-onset Alzheimer's disease pathology, and other developmental abnormalities.[1][5] Consequently, the selective inhibition of DYRK1A has become a promising therapeutic strategy for mitigating the neurological and cognitive aspects of Down syndrome.

This technical guide focuses on Dyrk1A-IN-2, a chemical probe designed for the investigation of DYRK1A's role in Down syndrome. Chemical probes are potent, selective, and well-characterized small molecules that enable the interrogation of a protein's function in cellular and in vivo models. This document provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of the key signaling pathways it modulates.

This compound: A Profile

This compound (also referred to as Compound 63) is a potent inhibitor of DYRK1A. While extensive public data on this specific compound is limited, it is characterized by its ability to promote human β-cell replication, a process also regulated by DYRK1A, with low cytotoxicity. To provide a comprehensive technical resource, this guide presents data for this compound alongside representative data from other well-characterized DYRK1A chemical probes used in Down syndrome research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant DYRK1A inhibitors.

Table 1: In Vitro Potency of this compound and Other DYRK1A Chemical Probes

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound(s) |

| This compound (Compound 63) | DYRK1A | Cellular β-cell replication | 37 (EC50) | - |

| Harmine | DYRK1A | Biochemical | ~300 | - |

| Leucettine L41 | DYRK1A | Biochemical | - | More potent than NCGC-00189310 |

| EHT 1610 | DYRK1A | - | - | Potent inhibitor |

| PST-001 | DYRK1A | Biochemical | 40 (IC50) | - |

| CX-4945 | DYRK1A | Biochemical | 6.8 (IC50) | 20-fold more potent than harmine |

Table 2: Kinase Selectivity Profile of Representative DYRK1A Inhibitors

| Compound | DYRK1A (IC50 nM) | GSK3β (IC50 nM) | CDK2 (IC50 nM) | CLK1 (Inhibition % @ 10nM) | Other Notable Off-Targets |

| Compound 8b (analogue) | Potent | Inactive | Inactive | - | Highly selective |

| Compound 34 | Low nM | >10,000 | >10,000 | 24% | DYRK1B (low nM), CLK2 (10%), CLK4 (23%) |

| L41 | Potent | Potent | - | Potent | CLKs |

| EHT 5372 | Potent | - | - | - | Other CMGC kinases |

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of a Representative DYRK1A Inhibitor (Compound 34)

| Parameter | Value |

| Oral Bioavailability | Good |

| Brain Penetrance | Yes |

| In Vivo Model | Glioblastoma xenograft |

| Efficacy | Demonstrated anti-tumor activity |

| Pharmacodynamic Marker | Inhibition of S520 phosphorylation |

Signaling Pathways Modulated by this compound

Inhibition of DYRK1A by chemical probes like this compound can modulate several downstream signaling pathways implicated in the pathophysiology of Down syndrome.

DYRK1A and the NFAT Signaling Pathway

DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[6] In the canonical pathway, calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus to activate gene expression. DYRK1A phosphorylates nuclear NFAT, promoting its export back to the cytoplasm, thus terminating the signal.[7] In Down syndrome, overexpression of DYRK1A leads to excessive inhibition of NFAT signaling, which is crucial for proper neurodevelopment.

DYRK1A and Tau Hyperphosphorylation

DYRK1A is implicated in the Alzheimer's disease-like pathology observed in individuals with Down syndrome through its role in Tau hyperphosphorylation.[5][8] DYRK1A can directly phosphorylate Tau at several residues and also "prime" it for subsequent phosphorylation by other kinases like GSK3β.[4] This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe.

DYRK1A Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to DYRK1A.[9]

Materials:

-

DYRK1A enzyme (human, recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (1X)

-

Test compound (this compound) dissolved in DMSO

-

384-well plate

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Kinase/Antibody Mixture Preparation: Dilute the DYRK1A enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A to 3X the final desired concentration.

-

Tracer Solution Preparation: Dilute the Kinase Tracer in 1X Kinase Buffer A to 3X the final desired concentration.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (EdU Incorporation)

This protocol measures the effect of this compound on the proliferation of a relevant cell line (e.g., human pancreatic islet cells or a neuronal progenitor cell line).[10]

Materials:

-

Human Islets or other relevant cell line

-

Culture medium (e.g., CMRL supplemented with 10% FBS)

-

This compound dissolved in DMSO

-

EdU (5-ethynyl-2´-deoxyuridine) labeling reagent

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click-iT® reaction cocktail

-

Nuclear counterstain (e.g., Hoechst 33342)

-

96-well imaging plate

Procedure:

-

Cell Seeding: Seed dissociated cells into a 96-well imaging plate at a desired density and allow them to adhere.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and co-incubate with the compound for the desired period (e.g., 48-72 hours).

-

Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

-

-

EdU Detection:

-

Wash the cells twice with PBS.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells twice with PBS.

-

Stain the nuclei with Hoechst 33342 for 15 minutes.

-

Wash the cells with PBS.

-

Image the plate using a high-content imaging system.

-

-

Data Analysis: Quantify the number of EdU-positive nuclei and the total number of nuclei. Calculate the percentage of proliferating cells for each treatment condition.

In Vivo Studies in a Down Syndrome Mouse Model (e.g., Ts65Dn)

This section provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of Down syndrome. Specific protocols will need to be adapted based on the experimental goals.

Animal Model: Ts65Dn mice are a commonly used model for Down syndrome as they carry a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21.

Compound Administration:

-

Route of Administration: Oral gavage or intraperitoneal injection.

-

Dosing Regimen: The dose and frequency will need to be determined based on pharmacokinetic studies of this compound.

-

Control Group: Administer vehicle (e.g., saline with a solubilizing agent) to a control group of Ts65Dn mice and wild-type littermates.

Behavioral Testing:

-

Morris Water Maze: To assess spatial learning and memory deficits.

-

Fear Conditioning: To evaluate contextual and cued fear memory.

Post-mortem Analysis:

-

Brain Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is collected.

-

Western Blotting: To measure the levels of total and phosphorylated DYRK1A, Tau, and other relevant proteins in brain homogenates.

-

Immunohistochemistry: To examine neuronal morphology and the localization of key proteins in different brain regions.

Experimental Workflow for Chemical Probe Evaluation

The development and validation of a chemical probe like this compound follows a structured workflow to ensure its suitability for target validation studies.

Conclusion

This compound and other selective DYRK1A inhibitors represent powerful tools for dissecting the complex role of this kinase in the pathophysiology of Down syndrome. By providing a framework of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways, this technical guide aims to facilitate further research into the therapeutic potential of DYRK1A inhibition. The continued development and rigorous characterization of chemical probes like this compound are essential for advancing our understanding of Down syndrome and for the development of novel therapeutic interventions.

References

- 1. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of Dyrk1A Is Implicated in Several Cognitive, Electrophysiological and Neuromorphological Alterations Found in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DYRK1A Inhibition on Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Role of DYRK1A in Alzheimer's Disease Pathology

DYRK1A is a serine/threonine kinase whose gene is located on chromosome 21, within the Down syndrome critical region.[3][5] Its overexpression is implicated in the early onset of AD in individuals with Down syndrome.[3] In the context of sporadic AD, increased DYRK1A activity has been observed in postmortem brains, suggesting its involvement in the disease progression.[1][3][6]

DYRK1A contributes to AD pathology through a dual mechanism:

-

Amyloid-beta (Aβ) Production: DYRK1A phosphorylates the amyloid precursor protein (APP) at the Thr668 residue.[4] This phosphorylation enhances the amyloidogenic processing of APP by β-secretase (BACE1) and γ-secretase, leading to increased production and aggregation of Aβ peptides, the primary component of senile plaques.[4][5][7]

-

Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at multiple serine and threonine residues. This action "primes" tau for subsequent phosphorylation by other kinases like GSK-3β, leading to its hyperphosphorylation, detachment from microtubules, and aggregation into neurofibrillary tangles (NFTs).[4][8]

Signaling Pathways

The following diagram illustrates the central role of DYRK1A in the signaling cascade leading to Alzheimer's disease pathology.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo efficacy of various DYRK1A inhibitors in models of Alzheimer's disease.

Table 1: In Vitro Inhibitory Activity of Selected DYRK1A Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Harmine | DYRK1A | 30 | [9] |

| INDY | DYRK1A | 27.7 | [10] |

| CX-4945 (Silmitasertib) | DYRK1A | 5 | [11] |

| Compound 3 (Macrocyclic) | DYRK1A | 0.8 | [11] |

| Compound 5 | DYRK1A | 1510 | [12] |

Table 2: In Vivo Effects of DYRK1A Inhibitors in Alzheimer's Disease Mouse Models

| Inhibitor | Mouse Model | Treatment Duration | Effect on Aβ Pathology | Effect on Tau Pathology | Cognitive Improvement | Reference |

| Dyrk1-inh | 3xTg-AD | 8 weeks | Reduced insoluble Aβ levels | Reduced insoluble pTau (S396) | Reversed cognitive deficits | [2] |

| FINDY | - | - | - | Suppressed Tau phosphorylation | - | [10] |

| L9 | - | - | Regulated Aβ expression | Reduced Tau phosphorylation | Neuroprotective activity | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of DYRK1A inhibitors on Alzheimer's disease pathology.

Animal Models and Treatment

-

Mouse Model: The 3xTg-AD mouse model is commonly used, as it develops both Aβ plaques and tau pathology.[2]

-

Treatment Administration: Dyrk1A inhibitors can be administered via oral gavage or intraperitoneal injection daily for a specified duration (e.g., 8 weeks).[2] A vehicle control group (e.g., DMSO or saline) should be included.

Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory.[7][13][14]

-

Apparatus: A circular pool (90-100 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the room.[14]

-

Procedure:

-

Visible Platform Training (1 day): The mouse is trained to find a visible platform to ensure it can learn the basic task.

-

Hidden Platform Training (4-5 days): The platform is hidden, and the mouse must use spatial cues to locate it. Four trials per day are typical, with the mouse starting from different quadrants each time.[13]

-

Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for 60-90 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[14]

-

-

Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Brain Tissue Preparation

-

Mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).[1]

-

Brains are harvested and one hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, while the other is snap-frozen for biochemical analysis.[1]

Immunohistochemistry (IHC) for Aβ Plaques and Tau Tangles

-

Sectioning: Fixed brain tissue is sectioned at 30-40 µm using a vibratome or cryostat.[1]

-

Antigen Retrieval: For Aβ staining, sections are often pre-treated with formic acid (e.g., 95% for 5 minutes) to unmask the epitope.[1][15]

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting:

-

Secondary Antibody and Detection: Sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) and visualized with a chromogen like 3,3'-diaminobenzidine (DAB).[1]

-

Quantification: Images are captured using a microscope, and the plaque or tangle load is quantified using image analysis software like ImageJ.[1]

Thioflavin-S Staining for Fibrillar Amyloid

Thioflavin-S is a fluorescent dye that binds to the β-sheet structure of fibrillar amyloid deposits.[1][19][20]

-

Brain sections are mounted on slides and air-dried.

-

Slides are incubated in a 0.05-1% Thioflavin-S solution for 8-10 minutes.[1][21]

-

Excess stain is removed by washing with ethanol (e.g., 50% and 70%).[1][21]

-

Slides are coverslipped with a fluorescent mounting medium.

-

Staining is visualized using a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

ELISA is used to quantify the levels of soluble and insoluble Aβ40 and Aβ42.[6][8][22]

-

Brain Homogenization: Frozen brain tissue is homogenized in a buffer containing protease inhibitors.

-

Fractionation: The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

-

Extraction of Insoluble Aβ: The pellet is resuspended in a strong denaturant like guanidine-HCl to solubilize aggregated Aβ.[23]

-

ELISA Procedure: Commercially available ELISA kits for Aβ40 and Aβ42 are used according to the manufacturer's instructions. This typically involves a sandwich ELISA format with capture and detection antibodies specific for the different Aβ species.[23]

Western Blotting for Protein Levels and Phosphorylation

Western blotting is used to assess the levels of total and phosphorylated APP and tau.[24][25][26]

-

Protein Extraction: Proteins are extracted from brain homogenates using a lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total APP, phospho-APP (Thr668), total tau, and various phospho-tau epitopes.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for preclinical evaluation of a DYRK1A inhibitor.

Conclusion

Inhibition of DYRK1A presents a promising, multi-faceted therapeutic strategy for Alzheimer's disease by targeting both amyloid and tau pathologies. The preclinical data for various DYRK1A inhibitors consistently demonstrate their potential to reduce the pathological hallmarks of AD and improve cognitive function in animal models. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel DYRK1A inhibitors as disease-modifying therapies for Alzheimer's disease. Further research is warranted to identify and characterize highly selective and brain-penetrant DYRK1A inhibitors for clinical translation.

References

- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 6. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 14. mmpc.org [mmpc.org]

- 15. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.4. Immunohistochemistry and western blot [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Immunohistochemistry for Aβ, tau, microglia and astroglia [bio-protocol.org]

- 19. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Morphological Characterization of Thioflavin-S-Positive Amyloid Plaques in Transgenic Alzheimer Mice and Effect of Passive Aβ Immunotherapy on Their Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amyloid beta quantification using ELISA [bio-protocol.org]

- 24. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. Western blot in homogenised mouse brain samples [protocols.io]

Understanding the Dual-Specificity Kinase Activity of DYRK1A with a Focus on its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2][3] A member of the CMGC group of kinases, DYRK1A exhibits a unique dual-specificity activity: it autophosphorylates a critical tyrosine residue in its activation loop, which is essential for its catalytic function, and subsequently phosphorylates its substrates exclusively on serine and threonine residues.[4][5] Dysregulation of DYRK1A activity has been implicated in several pathologies, most notably Down syndrome, Alzheimer's disease, and various cancers, making it a compelling therapeutic target.[6][7][8]

This technical guide provides a comprehensive overview of the dual-specificity kinase activity of DYRK1A and explores its modulation by small molecule inhibitors. While specific data for a compound designated "Dyrk1A-IN-2" is not publicly available, this guide will utilize data from other well-characterized DYRK1A inhibitors to provide a thorough understanding of the principles and methodologies involved in its study. We will delve into the quantitative analysis of inhibitor potency and selectivity, detail key experimental protocols, and visualize the complex signaling networks and experimental workflows.

The Dual-Specificity Nature of DYRK1A

The defining characteristic of DYRK1A is its two-step activation mechanism, which underscores its dual-specificity.

-

Tyrosine Autophosphorylation (Intramolecular): During or shortly after its translation, DYRK1A undergoes a rapid, intramolecular autophosphorylation on a conserved tyrosine residue (Tyr321) within its activation loop. This autophosphorylation event is a prerequisite for its kinase activity towards external substrates.[9]

-

Serine/Threonine Phosphorylation (Intermolecular): Once activated, DYRK1A acts as a conventional serine/threonine kinase, phosphorylating a diverse range of downstream protein substrates. This substrate phosphorylation is critical for the execution of its various biological functions.

This dual-specificity allows for a unique regulatory mechanism where the initial tyrosine autophosphorylation serves as a molecular switch, turning on its serine/threonine kinase activity.

DYRK1A Signaling Pathways

DYRK1A is a central node in numerous signaling pathways, influencing a wide array of cellular functions. Its substrates are involved in processes ranging from cell cycle control and apoptosis to neuronal development and synaptic plasticity.

Below are diagrams illustrating some of the key signaling pathways regulated by DYRK1A.

Caption: Key signaling pathways regulated by DYRK1A in the nucleus and cytoplasm.

Inhibition of DYRK1A Activity

The development of small molecule inhibitors targeting DYRK1A is a major focus of research due to its therapeutic potential. Most DYRK1A inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[2]

Quantitative Analysis of DYRK1A Inhibitors

The potency and selectivity of DYRK1A inhibitors are critical parameters for their development as research tools or therapeutic agents. These are typically quantified using various biochemical and cellular assays.

Table 1: In Vitro Potency of Selected DYRK1A Inhibitors

| Inhibitor | IC50 (nM) for DYRK1A | Assay Type | Reference |

| Harmine | 107 | ELISA | [10] |

| EGCG | 215 | ELISA | [10] |

| PST-001 | 40 | Not Specified | [11] |

| FRTX-02 | 2.9 | Radiometric | [12] |

| Compound 3 | 3246 | In vitro kinase assay | [13] |

| Compound 4 | 3240 | In vitro kinase assay | [13] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile of Representative DYRK1A Inhibitors

| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | GSK3β IC50 (nM) | CDK2 IC50 (nM) | Reference |

| 6b | 81 | >10,000 | >10,000 | >10,000 | [14] |

| PST-001 | 40 | >1000 | >1000 | >1000 | [11] |

| FRTX-02 | 2.9 | 1.9 | >1000 | >1000 | [12] |

Selectivity is crucial to minimize off-target effects. A higher IC50 value against other kinases indicates greater selectivity for DYRK1A.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the activity of DYRK1A and the efficacy of its inhibitors.

In Vitro Kinase Activity Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified DYRK1A.

1. Radiometric Filter Binding Assay (HotSpot™)

This is a traditional and highly sensitive method to measure kinase activity.

-

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide or protein substrate by DYRK1A.

-

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant DYRK1A, a specific substrate (e.g., RRRFRPASPLRGPPK peptide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[1]

-

Initiation: Start the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).[1]

-

Termination: Stop the reaction by adding 3% phosphoric acid.[1]

-

Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

-

Detection: Quantify the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. ELISA-Based Kinase Assay

This non-radioactive method offers a safer and more high-throughput alternative.

-

Principle: This assay utilizes a phosphorylation site-specific antibody to detect the phosphorylated substrate in an ELISA format.

-

Methodology:

-

Plate Coating: Coat a 96-well plate with a DYRK1A substrate (e.g., a recombinant protein fragment).

-

Kinase Reaction: Add purified DYRK1A, ATP, and the test inhibitor to the wells and incubate to allow for substrate phosphorylation. A typical reaction buffer is 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, and 100 µM ATP.[10] The reaction is typically run for 30 minutes at 30°C.[10]

-

Washing: Wash the wells to remove the kinase, ATP, and inhibitor.

-

Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the signal using a plate reader.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

-

3. LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based binding assay.

-

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the DYRK1A active site by a test inhibitor. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibitor binding disrupts this interaction, leading to a decrease in FRET.[15]

-

Methodology:

-

Reagent Preparation: Prepare solutions of DYRK1A kinase, a europium-labeled anti-tag antibody, an Alexa Fluor 647-labeled tracer, and the test inhibitor.[15]

-

Assay Assembly: In a microplate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.[15]

-

Incubation: Incubate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[15]

-

Detection: Measure the FRET signal on a suitable plate reader.

-

Data Analysis: Calculate the IC50 value based on the decrease in the FRET signal with increasing inhibitor concentration.

-

Cell-Based Assays

These assays assess the ability of an inhibitor to engage and inhibit DYRK1A within a cellular context.

1. NFAT-Luciferase Reporter Assay

-

Principle: DYRK1A phosphorylates and inactivates the transcription factor NFAT, preventing its nuclear translocation and subsequent activation of target genes.[6] Inhibition of DYRK1A leads to increased NFAT activity. This assay uses a reporter cell line expressing a luciferase gene under the control of an NFAT-responsive promoter.

-

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells stably expressing the NFAT-luciferase reporter) in a multi-well plate.

-

Inhibitor Treatment: Treat the cells with various concentrations of the DYRK1A inhibitor.

-

Cell Stimulation: Stimulate the cells with an agent that activates the NFAT pathway (e.g., ionomycin and PMA) to induce NFAT dephosphorylation and nuclear import.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: An increase in luciferase activity indicates inhibition of DYRK1A. Determine the EC50 (half-maximal effective concentration) from the dose-response curve.

-

2. NanoBRET™ Target Engagement Intracellular Kinase Assay

-

Principle: This assay measures the binding of an inhibitor to DYRK1A inside living cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged DYRK1A serves as the BRET donor, and a fluorescent tracer acts as the BRET acceptor.

-

Methodology:

-

Cell Transfection: Transiently express a NanoLuc-DYRK1A fusion protein in a suitable cell line (e.g., HEK293).

-

Cell Seeding and Treatment: Seed the transfected cells in a multi-well plate and treat them with a cell-permeable fluorescent tracer and varying concentrations of the test inhibitor.

-

BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal.

-

Data Analysis: The inhibitor competes with the tracer for binding to DYRK1A, resulting in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.

-

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships between different components is crucial for planning and executing research on DYRK1A inhibitors.

Caption: A typical experimental workflow for the characterization of a novel DYRK1A inhibitor.

Conclusion

DYRK1A stands out as a kinase with a unique dual-specificity activation mechanism and a broad impact on cellular signaling. Its involvement in significant human diseases has made it a prime target for therapeutic intervention. While the specific inhibitor "this compound" remains to be characterized in the public domain, the principles and detailed methodologies outlined in this guide provide a robust framework for the investigation of any novel DYRK1A inhibitor. By employing a combination of in vitro and cell-based assays, researchers can thoroughly assess the potency, selectivity, and cellular efficacy of new compounds, paving the way for the development of novel therapeutic strategies targeting DYRK1A-driven pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FRTX-02, a selective and potent inhibitor of DYRK1A, modulates inflammatory pathways in mouse models of psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. reactionbiology.com [reactionbiology.com]

Dyrk1A-IN-2: A Deep Dive into Cell Cycle Regulation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical regulator of fundamental cellular processes, including cell proliferation, differentiation, and survival. Its dysregulation is implicated in various pathologies, ranging from neurodevelopmental disorders to cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Dyrk1A inhibition, with a focus on a representative potent inhibitor, on cell cycle regulation and the induction of apoptosis. Through a comprehensive review of preclinical data, detailed experimental methodologies, and visualization of key signaling pathways, this document serves as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting DYRK1A.

Core Mechanism of Action: Dyrk1A's Role in Cellular Homeostasis

DYRK1A is a serine/threonine kinase that plays a pivotal, albeit context-dependent, role in cell fate decisions. It is known to influence the cell cycle machinery and apoptotic pathways through the phosphorylation of a multitude of downstream substrates.[1][2] The kinase's activity can either promote or suppress tumor growth, highlighting the importance of understanding its function within specific cellular contexts.[2]

Impact of Dyrk1A Inhibition on Cell Cycle Regulation

Inhibition of DYRK1A has been shown to significantly impact cell cycle progression, primarily by inducing a G0/G1 phase arrest. This effect is mediated through the modulation of key cell cycle regulatory proteins.

Key Molecular Targets in Cell Cycle Control

-

Cyclin D1 and D3: DYRK1A phosphorylates Cyclin D1 at Threonine 286 and Cyclin D3 at Threonine 283, marking them for proteasomal degradation.[3][4] Inhibition of DYRK1A leads to the accumulation of Cyclin D1 and D3, which are critical for G1 phase progression.[3][5]

-

p27Kip1: DYRK1A can phosphorylate and stabilize the cyclin-dependent kinase inhibitor p27Kip1.[2] However, in some contexts, DYRK1A inhibition has paradoxically led to an increase in p27 levels, contributing to a G1 arrest.[6]

-

Rb/E2f Signaling: By modulating the levels and activity of D-type cyclins, DYRK1A inhibition ultimately affects the phosphorylation status of the retinoblastoma protein (Rb) and the activity of the E2F transcription factors, which are crucial for the G1/S transition.[7]

Quantitative Effects of Dyrk1A Inhibition on Cell Cycle Distribution

The following table summarizes the observed effects of potent DYRK1A inhibitors on the distribution of cells across different phases of the cell cycle in various cancer cell lines.

| Cell Line | Inhibitor | Concentration | Effect on Cell Cycle Distribution | Reference |

| U87MG Glioblastoma | VER-239353 | 94-132 nM | Exit from G0 but subsequent arrest in G1 | [6] |

| KMT2A-R ALL | EHT1610 | 5 µM | Increased sub-G1 population, indicating apoptosis | [8] |

| BJ-5ta Fibroblasts | Harmine | Not Specified | Increased percentage of cells in S-phase upon Dyrk1A knockdown | [5] |

| Pre-B and Pre-T cells | Palbociclib (CDK4/6 inhibitor to rescue Dyrk1a loss) | 150 mg/kg | Rescued cell cycle exit | [3] |

Induction of Apoptosis via Dyrk1A Inhibition

The role of DYRK1A in apoptosis is multifaceted. While it can promote cell survival in some contexts, its inhibition has been demonstrated to induce programmed cell death in various cancer models.

Key Signaling Pathways in Apoptosis

-

Caspase-9: DYRK1A can phosphorylate pro-caspase-9 at Threonine 125, which is thought to be a mechanism to prevent apoptosis.[1][9] Inhibition of DYRK1A may therefore relieve this suppression and promote the intrinsic apoptotic pathway.

-

ASK1-JNK Pathway: Under cellular stress, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the activation of the JNK signaling pathway, which can have pro-apoptotic effects.[1][10]

-

Bcl-x: Dyrk1A has been shown to promote the expression of the pro-apoptotic protein Bcl-xS.[11]

Quantitative Analysis of Apoptosis Induction

The table below presents quantitative data on the pro-apoptotic effects of Dyrk1A inhibitors in different experimental systems.

| Cell Line/Model | Inhibitor/Method | Concentration/Condition | Apoptotic Effect | Reference |

| KMT2A-R ALL | EHT1610 | 5 µM | Significant increase in Annexin V positive cells | [8] |

| U87 Cells | Dyrk1A Overexpression + H2O2 | - | Increased apoptosis | [11] |

| HEK-293T Cells | Dyrk1A Overexpression | - | Increased TUNEL positive cells | [11] |

| Dopaminergic Neurons | Dyrk1a knockdown | - | Reduced apoptosis | [12] |

Inhibitory Potency of Dyrk1A Inhibitors

A range of small molecule inhibitors targeting DYRK1A have been developed and characterized. The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for several notable DYRK1A inhibitors.

| Inhibitor | DYRK1A IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Reference |

| FINDY | Does not inhibit mature kinase | - | [13] |

| RD0392 | 60.2 | DYRK1B (53.3), DYRK2 (45.6) | [13] |

| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | [13] |

| ML167 | >10,000 | CLK4 (136) | [14] |

| ML106 | 62 | CLK1 (59), CLK4 (39) | [14] |

| ML315 | 282 | CLK1 (68), CLK4 (68) | [14] |

| Compound 62 | 28 | - | [15] |

Experimental Protocols

This section outlines general methodologies for key experiments used to assess the effects of Dyrk1A inhibitors on cell cycle and apoptosis.

Cell Viability Assay (e.g., CCK8)

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the Dyrk1A inhibitor or vehicle control for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Culture and treat cells with the Dyrk1A inhibitor as required.

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the DNA dye at the appropriate wavelength and collecting the emission signal.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] Incubate with primary antibodies against target proteins (e.g., DYRK1A, Cyclin D1, p27, cleaved Caspase-3, GAPDH) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

Apoptosis Assay (Annexin V/7-AAD Staining)

-

Cell Treatment: Treat cells with the Dyrk1A inhibitor or vehicle control for the desired duration.

-

Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD to the cell suspension and incubate in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry, detecting the fluorescence from both Annexin V-FITC and 7-AAD.

-

Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Dyrk1A and a typical experimental workflow for evaluating a Dyrk1A inhibitor.

Caption: Dyrk1A's role in G1/S phase transition.

Caption: Dyrk1A's influence on apoptotic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protein kinase DYRK1A regulates caspase-9-mediated apoptosis during retina development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dyrk1a Phosphorylation of α-Synuclein Mediating Apoptosis of Dopaminergic Neurons in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Role of Dyrk1A-IN-2 in Modulating Gene Expression and Transcription: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a pivotal role in cellular processes ranging from cell cycle regulation and neuronal development to the modulation of gene expression. Its dysregulation is implicated in a variety of pathological conditions, making it a compelling target for therapeutic intervention. Dyrk1A-IN-2 is a potent inhibitor of DYRK1A, and understanding its impact on gene expression and transcription is crucial for its development and application in research and medicine. This technical guide provides a comprehensive overview of the mechanisms by which this compound and other DYRK1A inhibitors modulate gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Introduction to DYRK1A and the Rationale for Inhibition

DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues. It undergoes autophosphorylation on a tyrosine residue in its activation loop, which is essential for its catalytic activity towards other substrates on serine and threonine residues. The gene encoding DYRK1A is located on chromosome 21, and its overexpression in Down syndrome is linked to many of the associated pathologies.

DYRK1A's role in gene expression is multifaceted. It can directly phosphorylate components of the transcriptional machinery and also regulate the activity of various transcription factors, thereby influencing the expression of a wide array of genes.[1][2][3] Given its broad impact, the development of specific inhibitors, such as this compound, provides a powerful tool to dissect its functions and to explore its therapeutic potential.

This compound and Other Potent DYRK1A Inhibitors

This compound is a potent inhibitor of DYRK1A with a reported EC50 of 37 nM. While detailed studies on the global gene expression changes induced specifically by this compound are emerging, its mechanism of action is understood through the broader lens of DYRK1A inhibition. This guide will leverage data from this compound where available and supplement it with findings from other well-characterized DYRK1A inhibitors to provide a comprehensive picture.

| Inhibitor | Target(s) | IC50/EC50 (nM) | Key Application/Finding | Reference |

| This compound | DYRK1A | EC50: 37 | Promotes human β-cell replication | |

| Harmine | DYRK1A, MAO-A | IC50: 80 (DYRK1A) | Widely used research tool, antidiabetic and anticancer properties | [1] |

| EHT 5372 | DYRK1A, DYRK1B, CLKs, GSK-3α/β | IC50: 0.22 (DYRK1A) | Reduces Tau phosphorylation and Aβ production in Alzheimer's models | |

| INDY | Dyrk1A, Dyrk1B | IC50: 240 (Dyrk1A) | Rescues repressed NFAT signaling | |

| Leucettine L41 | DYRK1A, CLK | IC50: 40 (in U251 cells) | Decreases memory impairments in an Alzheimer's model | [1] |

Core Mechanisms of DYRK1A in Gene Expression and Transcription

DYRK1A modulates gene expression through several key mechanisms, which are consequently affected by inhibitors like this compound.

Regulation of Transcription Factors

A primary mechanism by which DYRK1A influences transcription is through the phosphorylation of transcription factors. This can alter their stability, subcellular localization, and transcriptional activity.

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of gene expression in response to calcium signaling. In a resting cell, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon calcium influx, the phosphatase calcineurin dephosphorylates NFAT, leading to its nuclear translocation and the activation of target genes.

DYRK1A acts as a negative regulator of NFAT signaling by phosphorylating NFAT proteins in the nucleus, which promotes their export back to the cytoplasm, thereby terminating the transcriptional response.[1][4] Inhibition of DYRK1A by compounds like this compound is therefore expected to enhance and prolong NFAT-dependent gene expression.[4][5]

DYRK1A has been shown to phosphorylate a number of other transcription factors, thereby modulating their activity. These include:

-

REST (RE1-Silencing Transcription factor): DYRK1A can phosphorylate REST, leading to its degradation. This forms a negative feedback loop, as REST can activate DYRK1A transcription.[1]

-

STAT3 (Signal Transducer and Activator of Transcription 3): DYRK1A can phosphorylate STAT3, influencing its activity and contributing to astrogliogenesis.[6]

-

CREB (cAMP-Responsive Element Binding protein): DYRK1A can stimulate CREB transcriptional activity during the differentiation of hippocampal progenitor cells.[7]

Direct Interaction with the Transcriptional Machinery

DYRK1A can also directly influence the process of transcription through its interaction with core components of the transcriptional machinery.

Studies have shown that DYRK1A can be recruited to the promoters of actively transcribed genes.[8] At these sites, it can phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5.[1] This phosphorylation is crucial for the transition from transcription initiation to elongation. Inhibition of DYRK1A would therefore be expected to reduce the efficiency of transcription of its target genes.

Experimental Protocols for Studying this compound's Effects